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Compound of Interest

Compound Name: Isopropy! nitrate

Cat. No.: B155222

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
isopropyl nitrate, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), and Mass Spectrometry (MS). The information is presented in a
structured format to facilitate easy data comparison and interpretation, supplemented by
detailed experimental protocols and a visualization of the mass spectrometric fragmentation
pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for isopropyl nitrate.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—2) Assignment Intensity
~2980 C-H stretch (sp?) Strong
~1626 NO2z asymmetric stretch Strong
~1280 NO2 symmetric stretch Strong
~1370 C-H bend (isopropyl) Medium
~1160 C-O stretch Medium
~850 O-N stretch Medium
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Note: The exact peak positions may vary slightly depending on the experimental conditions.

Table 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy Data
IH NMR (Proton NMR)

Chemical Shift Lo . . Coupling
Multiplicity Integration Assignment

(3) ppm Constant (J)

~5.20 Septet 1H CH ~6.2 Hz

~1.37 Doublet 6H CHs ~6.2 Hz

13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assignment
~79 CH
~21 CHs

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can
be influenced by the solvent used.

Table 3: Mass Spectrometry (Electron lonization) Data
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
105 <1 [M]* (Molecular lon)

60 5 [CsHsO]*

46 100 [NO2]*

45 30 [C2H50]*

43 95 [CsH7]* (Isopropyl cation)
41 40 [CsHs]* (Allyl cation)

39 20 [CsHs]*+

27 35 [C2Hs]*

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic
data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat isopropyl nitrate.
Methodology:

o Sample Preparation: A drop of pure isopropyl nitrate (neat liquid) is placed on the surface
of a clean, dry salt plate (typically NaCl or KBr). A second salt plate is carefully placed on top
to create a thin liquid film between the plates.

e Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is purged with dry air or
nitrogen to minimize atmospheric interference (e.g., from CO2 and water vapor). A
background spectrum of the empty sample compartment is recorded.

o Data Acquisition: The prepared salt plate "sandwich" is placed in the spectrometer's sample
holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm~1.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of isopropyl nitrate. Peak positions are
reported in wavenumbers (cm™1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the *H and 13C NMR spectra of isopropyl nitrate.
Methodology:

o Sample Preparation: Approximately 5-20 mg of isopropyl nitrate is dissolved in about 0.6-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean vial. The solution is
then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be
added as an internal standard for chemical shift referencing (0.00 ppm).

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
then tuned to the appropriate frequency for either *H or 13C nuclei.

o Data Acquisition:

o Locking: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the
magnetic field.

o Shimming: The magnetic field homogeneity is optimized by a process called shimming to
obtain sharp spectral lines.

o Pulse Sequence: A standard one-pulse sequence is typically used for both *H and 13C
NMR. For 13C NMR, proton decoupling is employed to simplify the spectrum to single lines
for each unique carbon atom.

o Acquisition: The free induction decay (FID) signal is acquired over a set number of scans
to achieve an adequate signal-to-noise ratio.

o Data Processing: The FID is subjected to a Fourier transform to convert the time-domain
signal into a frequency-domain spectrum. The spectrum is then phased and baseline-
corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal
standard.
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Mass Spectrometry (Electron lonization)

Objective: To obtain the mass spectrum of isopropyl nitrate and identify its fragmentation
pattern.

Methodology:

o Sample Introduction: A small amount of liquid isopropyl nitrate is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The
sample is vaporized in a high-vacuum environment.

« lonization: In the ion source, the gaseous isopropyl nitrate molecules are bombarded with a
high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI),
is energetic enough to not only ionize the molecules but also cause them to fragment in a
reproducible manner.

e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer
separates the ions based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier detector records the abundance of each ion at a specific m/z
value.

o Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the proposed electron ionization fragmentation pathway for
isopropyl nitrate.
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- NOz2e + He rearrangement

[C3HsO]*
m/z = 60

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of Isopropyl Nitrate

Click to download full resolution via product page

¢ To cite this document: BenchChem. [Spectroscopic Data of Isopropyl Nitrate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155222#spectroscopic-data-of-isopropyl-nitrate-ir-
nMmMr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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